2-(Dimethylamino)benzamide

Description

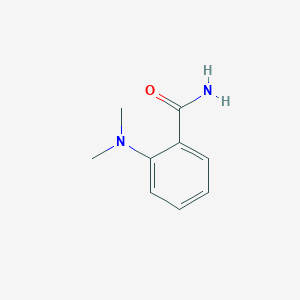

2-(Dimethylamino)benzamide (CAS: 6526-66-5), also known as N,N-dimethyl-2-aminobenzamide, is a benzamide derivative with a dimethylamino (-N(CH₃)₂) substituent at the ortho position of the benzene ring (Figure 1). Its molecular formula is C₉H₁₂N₂O, and it is characterized by a planar benzamide core with electron-donating dimethylamino groups, which influence its solubility, reactivity, and biological interactions.

Properties

CAS No. |

56042-77-4 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(dimethylamino)benzamide |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12) |

InChI Key |

KTAOWCOLDQWGHV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

2-Acetamidobenzamide

- Structure: Features an acetamide (-NHCOCH₃) group at the 2-position instead of dimethylamino.

- Properties: Reduced basicity compared to 2-(dimethylamino)benzamide due to the absence of a tertiary amine. This lowers solubility in polar solvents but enhances stability in acidic conditions.

- Applications : Primarily used in crystallography studies and as a model compound for hydrogen-bonded networks .

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

- Structure: Incorporates a bulky anthraquinone moiety and a methyl group at the 2-position.

- Properties: The extended aromatic system increases lipophilicity, making it suitable for metal-catalyzed C-H bond functionalization reactions. The methyl group sterically hinders certain interactions compared to the dimethylamino group in this compound .

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide

- Structure: A complex derivative with chlorine substituents, a cyclohexyl-dimethylamino group, and an isopropyl chain.

- Properties: Enhanced receptor binding affinity due to halogenation and conformational rigidity. The dimethylamino group here acts as a hydrogen bond acceptor, similar to this compound, but the chloro substituents confer higher metabolic stability .

Pharmacologically Active Analogues

Nitazoxanide

- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.

- Properties: The nitro-thiazole group confers antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR). Unlike this compound, its efficacy relies on redox-active nitro groups rather than amine-mediated interactions .

- Applications : FDA-approved for treating Cryptosporidium and Giardia infections.

N-(Benzimidazol-1-yl methyl)-benzamide Derivatives

- Structure : Benzimidazole rings linked via methylene to the benzamide core.

- Properties: Compounds like 3a (2-chloromethyl-substituted) exhibit potent anti-inflammatory and analgesic activity (IC₅₀ < 100 µM) due to dual inhibition of COX-2 and cytokine pathways. The dimethylamino group in this compound is absent here, reducing basicity but enhancing aromatic stacking .

Application-Specific Comparisons

Key Findings and Implications

Electronic Effects: The dimethylamino group in this compound enhances solubility in polar solvents (e.g., logP = 1.2) compared to methyl or acetamide substituents, which are more lipophilic.

Biological Activity: Nitazoxanide’s nitro-thiazole group is critical for antiparasitic action, whereas this compound’s amine group may favor kinase or receptor binding.

Synthetic Utility: Bulky substituents (e.g., anthraquinone) limit reactivity in small-molecule synthesis but enable applications in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.